![molecular formula C17H16N4OS B2679823 2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 153595-90-5](/img/structure/B2679823.png)

2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Descripción general

Descripción

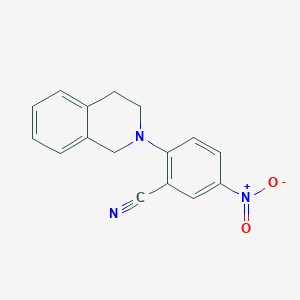

The compound “2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide” is a derivative of indole . Indole derivatives are known for their wide range of biological activities, which include roles in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-[2-(1H-indol-3-yl)Acetyl]Arylsulfonohydrazides was initiated by esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This was then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide. The corresponding hydrazide was reacted with a variety of arylsulfonyl chlorides in sodium carbonate solution to afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides .Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

The synthesis of derivatives of "2-[2-(1H-indol-3-yl)acetyl]-N-phenyl-1-hydrazinecarbothioamide" has been a subject of interest due to their potential antibacterial and antifungal activities. A study by Siddiqui and Alam (2016) reported the synthesis of new derivatives that were evaluated for their antibacterial and antifungal activity. These compounds showed significant inhibition against various strains such as S. aureus and E. coli, suggesting their potential as antimicrobial agents (Siddiqui & Alam, 2016).

Anticonvulsant and Toxicity Evaluation

Another critical area of application is the evaluation of anticonvulsant activities. Siddiqui, Alam, and Ahsan (2008) synthesized a series of derivatives to assess their anticonvulsant potential and toxicity. Their findings revealed that some compounds demonstrated comparable anticonvulsant activity to standard drugs, highlighting their potential in epilepsy treatment (Siddiqui, Alam, & Ahsan, 2008).

Photochromic Properties

The photochromic behavior of indole thiosemicarbazide derivatives, including compounds similar to "this compound," has been investigated for applications in materials science. Che et al. (2019) explored the reversible photochromic properties of these compounds in various states, such as amorphous powder, solution, and nanofiber, offering insights into their potential for developing photoresponsive materials (Che et al., 2019).

Propiedades

IUPAC Name |

1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQZTVDZCIDKCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Phenylmethoxycarbonylamino)-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2679744.png)

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2679747.png)

![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanamine](/img/structure/B2679753.png)